PptT-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

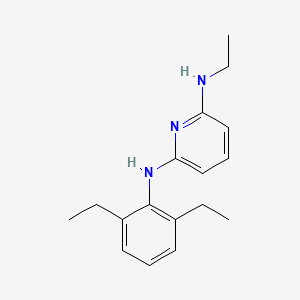

Molecular Formula |

C17H23N3 |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

6-N-(2,6-diethylphenyl)-2-N-ethylpyridine-2,6-diamine |

InChI |

InChI=1S/C17H23N3/c1-4-13-9-7-10-14(5-2)17(13)20-16-12-8-11-15(19-16)18-6-3/h7-12H,4-6H2,1-3H3,(H2,18,19,20) |

InChI Key |

INMRKBDZTKEPHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=CC=CC(=N2)NCC |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Activity of PptT Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

This technical guide provides an in-depth overview of the in vitro activity of inhibitors targeting the 4'-phosphopantetheinyl transferase (PptT) of Mycobacterium tuberculosis (Mtb). PptT is a critical enzyme for the survival and virulence of Mtb, making it a promising target for novel anti-tuberculosis therapeutics. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Introduction to PptT as a Drug Target

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in unusual lipids that are crucial for its virulence and resistance to hostile environments.[1][2][3][4][5] The biosynthesis of these lipids, including mycolic acids and other virulence factors, is dependent on large enzymatic complexes like type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][6] These enzymes require a post-translational modification to become active: the covalent attachment of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA).[1][2][3][4][5]

This activation is catalyzed by phosphopantetheinyl transferases (PPTases). Mtb has two such enzymes, AcpS and PptT. PptT is specifically responsible for activating the PKS and NRPS systems involved in the synthesis of mycolic acids, phthiocerol dimycocerosates (DIM), phenolglycolipids (PGL), polyacyltrehaloses (PAT), sulfolipids (SL), and the siderophore mycobactin.[1][6][7] Given its essential role in producing these vital components, PptT has been identified as a key target for the development of new anti-tuberculosis drugs.[1][2][3][4][5][8]

While the specific inhibitor "PptT-IN-4" is not documented in the reviewed scientific literature, extensive research has been conducted on other PptT inhibitors, such as the amidinourea class of compounds (e.g., AU 8918).[9][10] This guide will focus on the established methodologies and data related to the in vitro assessment of PptT inhibitors, using publicly available information on known inhibitors as a reference.

Mechanism of Action of PptT

PptT functions by transferring the Ppant group from CoA to a conserved serine residue on an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP) domain within larger synthase enzymes. This process converts the inactive apo-protein into the active holo-protein, which can then participate in the biosynthesis of various metabolites.

Quantitative In Vitro Activity of PptT Inhibitors

The in vitro activity of PptT inhibitors is typically assessed through two main approaches: biochemical assays to measure direct enzyme inhibition and whole-cell assays to determine the minimum inhibitory concentration (MIC) against Mtb. The data below is compiled from studies on amidinourea derivatives, a prominent class of PptT inhibitors.

| Compound Class | Assay Type | Parameter | Value | Mtb Strain(s) | Reference |

| Amidinoureas | Biochemical (FP) | IC50 | Varies (nM to µM range) | N/A (Recombinant PptT) | [10] |

| Amidinoureas | Whole-Cell | MIC90 | Varies (µg/mL) | H37Rv (WT), PptT knockdown, PptH knockout | [10][11] |

| Virtual Screen Hits | Biochemical | IC50 | <10 µM | N/A (Recombinant PptT) | [9] |

Note: Specific values for individual compounds are extensively detailed in the cited literature. This table provides a summary of the typical range of activities observed.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the in vitro efficacy of PptT inhibitors. Below are methodologies for key assays.

Biochemical Assays for PptT Inhibition

1. Fluorescence Polarization (FP) Assay

This assay measures the ability of an inhibitor to disrupt the interaction between PptT and a fluorescently labeled CoA derivative.

-

Principle: A fluorescent CoA probe binds to PptT, resulting in a high FP signal. Inhibitors that compete for the CoA binding site will displace the probe, leading to a decrease in the FP signal.

-

Methodology:

-

Recombinant Mtb PptT and the N-terminal ACP domain of Mtb PKS13 are purified.

-

A fluorescently labeled CoA derivative is used as the probe.

-

The assay is typically performed in a 384-well plate format.

-

PptT, N-ACP PKS13, and the test compound are incubated together.

-

The fluorescent CoA probe is added to initiate the reaction.

-

The plate is monitored continuously for changes in fluorescence polarization.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]

-

2. Scintillation Proximity Assay (SPA)

SPA is a high-throughput screening method to identify PptT inhibitors.

-

Principle: Biotinylated apo-ACP is captured by streptavidin-coated SPA beads. PptT transfers a radiolabeled [³H]Ppant moiety from [³H]CoA to the apo-ACP. The proximity of the radiolabel to the scintillant in the beads generates a light signal. Inhibitors will prevent this transfer, resulting in a reduced signal.[7]

-

Methodology:

-

Biotinylated apo-ACP, [³H]CoA, and PptT are incubated with test compounds.

-

The reaction is stopped, and streptavidin-coated SPA beads are added.

-

The mixture is incubated to allow the binding of biotinylated ACP to the beads.

-

The signal is detected by scintillation counting.[7]

-

Whole-Cell Activity Assays

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mtb. To confirm that the whole-cell activity is due to PptT inhibition ("on-target" activity), a panel of Mtb strains is often used.[10][11]

-

Strains Used:

-

Wild-Type (WT) Mtb H37Rv: Standard laboratory strain.

-

PptT Knockdown (KD) Strain: PptT expression is reduced, making the strain hypersensitive to PptT inhibitors.

-

PptH Knockout (KO) Strain: PptH is an enzyme that removes Ppant from holo-ACPs. Its knockout can sometimes confer resistance to PptT inhibitors.[9][11]

-

-

Methodology:

-

Mtb strains are grown in Middlebrook 7H9 broth supplemented with OADC.

-

Two-fold serial dilutions of the test compounds are prepared in 96-well plates.

-

A standardized inoculum of each Mtb strain is added to the wells.

-

Plates are incubated at 37°C for a defined period (typically 7-14 days).

-

Growth inhibition is assessed visually or by measuring optical density (OD) or using a viability indicator like resazurin.

-

The MIC90 is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth.

-

A compound is considered to have on-target activity if it is significantly more potent against the PptT KD strain compared to the WT strain.[11]

-

Conclusion

PptT is a validated and essential enzyme in Mycobacterium tuberculosis, representing a highly attractive target for the development of novel anti-tubercular agents. The methodologies outlined in this guide, including biochemical and whole-cell assays, provide a robust framework for the identification and characterization of PptT inhibitors. While "this compound" remains unidentified in public literature, the principles and protocols described herein are universally applicable to any compound designed to target this critical node in mycobacterial metabolism. Further research and screening efforts targeting PptT hold significant promise for delivering new therapies to combat tuberculosis.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo. [agris.fao.org]

- 5. journals.plos.org [journals.plos.org]

- 6. uniprot.org [uniprot.org]

- 7. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo | PLOS Pathogens [journals.plos.org]

- 8. PptT inhibitors of mycobacterium tuberculosis - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Achieving Selectivity for Mycobacterial Phosphopantetheinyl Transferase (PptT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific inhibitor designated "PptT-IN-4" is not available in the public domain as of late 2025. This guide therefore focuses on the principles and methodologies for achieving selectivity for mycobacterial PptT inhibitors in general, drawing upon published research in the field.

Introduction: PptT as a Prime Target for Novel Anti-Tuberculosis Therapeutics

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This underscores the urgent need for novel therapeutics that act on previously unexploited bacterial targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT).[1][2]

PptT is an essential enzyme in Mtb, responsible for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2] This modification, the transfer of a 4'-phosphopantetheine moiety from coenzyme A (CoA), is a prerequisite for the activation of various biosynthetic pathways crucial for bacterial survival and virulence.[1] These pathways are responsible for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall, as well as other virulence factors like siderophores.[1][2] The essentiality of PptT for Mtb's growth and persistence in vivo has been robustly validated, making it an attractive target for drug development.[1]

A critical consideration in targeting PptT is the existence of a human ortholog, human 4'-phosphopantetheinyl transferase (HsPPT). To minimize host toxicity, any potential PptT inhibitor must exhibit a high degree of selectivity for the mycobacterial enzyme over its human counterpart. Fortunately, significant structural differences between Mtb PptT and HsPPT have been identified, providing a solid basis for the design of selective inhibitors.[3][4]

Quantitative Data on PptT Inhibitor Activity

The following table summarizes the inhibitory activity of a key reported PptT inhibitor, amidinourea (AU) 8918, and its analogs. This data highlights the on-target potency and provides context for off-target effects and cytotoxicity, which are crucial for assessing selectivity.

| Compound | Target | Assay Type | IC50 (µM) | Cytotoxicity/Off-Target Effects (IC50 or TC50 in µM) |

| AU 8918 | Mtb PptT | BpsA Colorimetric Assay | 2.3[5][6][7] | hCa_v_1.2: 8.35[5]hNa_v_1.5: 3.75[5]HEPG2 cells: >30[5]THP1 cells: >30[5] |

| Mtb PptT | Fluorescence Polarization | 0.23[5] | ||

| M. tuberculosis H37Rv | Whole-cell Growth (MIC90) | 3.1[5] | ||

| Analog 2a | Mtb PptT | Not specified | 84[5] | Not reported |

| Analog 2b | Mtb PptT | Not specified | 16[5] | Not reported |

| Analog 5d | Mtb PptT | Not specified | Active (no value) | hERG: >30[5]Reduced inhibition of hCa_v_1.2 and hNa_v_1.5 compared to AU 8918[5] |

Experimental Protocols for Assessing PptT Inhibition and Selectivity

Detailed and robust experimental protocols are fundamental to identifying and characterizing selective PptT inhibitors. Several assays have been developed for this purpose.

a) Colorimetric BpsA-Based Assay [5][7][8]

This high-throughput assay monitors the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA.

-

Principle: Apo-BpsA is inactive. Upon activation by PptT (transfer of the 4'-phosphopantetheine group from CoA), holo-BpsA catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The intensity of the blue color, measured spectrophotometrically (at 590 nm), is directly proportional to PptT activity. Inhibitors of PptT will prevent this activation, leading to a reduction in blue pigment formation.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-Cl, pH 8.0), MgCl₂, ATP, L-glutamine, and CoA in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding purified apo-BpsA and PptT enzyme.

-

Incubate at room temperature for a defined period (e.g., 1 hour).

-

Stop the reaction and solubilize the indigoidine pigment with DMSO.

-

Measure the absorbance at 590 nm using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

b) Fluorescence Polarization (FP) Assay [4][5]

This assay is a direct binding assay that measures the interaction between PptT and a fluorescently labeled CoA analog.

-

Principle: A small, fluorescently labeled molecule (like a rhodamine-CoA analog) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (like PptT), its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that inhibits this binding will displace the fluorescent probe, causing a decrease in polarization.

-

Protocol Outline:

-

To the wells of a microplate, add buffer, purified PptT enzyme, and the test compound.

-

Add a fluorescently labeled CoA analog and the carrier protein substrate (e.g., N-terminal ACP domain of Mtb PKS13).[5]

-

Incubate to allow binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

A decrease in polarization indicates inhibition. Calculate IC50 values from the dose-response curve.

-

c) Scintillation Proximity Assay (SPA) [1][8]

This is a highly sensitive and miniaturizable assay suitable for high-throughput screening.

-

Principle: A biotinylated apo-carrier protein is captured by streptavidin-coated SPA beads. PptT catalyzes the transfer of a radiolabeled ([³H]) 4'-phosphopantetheine group from [³H]CoA to the carrier protein. When the radiolabel is attached to the bead-bound protein, it comes into close proximity with the scintillant in the beads, generating a light signal that can be detected. Inhibitors will prevent this transfer, resulting in a reduced signal.

-

Protocol Outline:

-

Incubate biotinylated apo-carrier protein, [³H]CoA, PptT enzyme, and test compounds.

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Allow the biotinylated protein to bind to the beads.

-

Measure the scintillation signal using a suitable counter.

-

A reduction in signal indicates inhibition of PptT.

-

To determine the selectivity of an inhibitor, its activity against the human ortholog (HsPPT) must be assessed in parallel.

-

Protocol: The enzymatic assays described above (BpsA, FP, or SPA) can be adapted to use purified human PPTase (HsPPT) instead of Mtb PptT. By determining the IC50 for both enzymes (IC50_Mtb_PptT and IC50_HsPPT), a selectivity index (SI) can be calculated:

-

Selectivity Index (SI) = IC50_HsPPT / IC50_Mtb_PptT

-

A high SI value (e.g., >100) is desirable, indicating significant selectivity for the mycobacterial target.

-

-

Whole-Cell Mtb Growth Inhibition: Hits from enzymatic screens should be tested for their ability to inhibit the growth of Mtb (e.g., H37Rv strain) in culture to ensure cell permeability and efficacy in a biological context. The Minimum Inhibitory Concentration (MIC) is determined.

-

Mammalian Cell Cytotoxicity: To assess potential host toxicity, lead compounds are tested against various mammalian cell lines (e.g., HepG2, THP-1).[5] The concentration that causes 50% cell death (TC50) is determined. The ratio of TC50 to MIC provides a cellular therapeutic index.

Visualizing Pathways and Workflows

The following diagram illustrates the principle of selective inhibition, exploiting structural differences between the mycobacterial and human enzymes.

Caption: Selective inhibition of Mtb PptT exploiting active site differences.

This diagram outlines a typical workflow for the discovery and characterization of selective PptT inhibitors.

Caption: Workflow for identifying selective Mtb PptT inhibitors.

Conclusion

The mycobacterial enzyme PptT is a highly validated and promising target for the development of new anti-tuberculosis drugs. The key to successful therapeutic development lies in achieving high selectivity for the bacterial enzyme over its human counterpart to ensure a wide therapeutic window. Structural differences between Mtb PptT and HsPPT provide a strong foundation for the rational design of such selective inhibitors. A multi-assay approach, combining robust enzymatic screens with cellular and cytotoxicity evaluations, is essential for identifying and optimizing lead compounds with the desired profile of high on-target potency and minimal off-target effects. The continued exploration of novel chemical scaffolds targeting PptT holds significant promise for delivering a new class of anti-TB agents.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinpathology.com [clinpathology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure, Biochemistry, and Inhibition of Essential 4′-Phosphopantetheinyl Transferases from Two Species of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

PptT-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PptT-IN-4, a known inhibitor of 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. This document includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 3a in associated literature, is a novel small molecule inhibitor of M. tuberculosis PptT.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2,6-diethylphenyl)-6-(ethylamino)pyridin-2-amine | ChemDraw |

| Canonical SMILES | CCC1=CC=CC(NC2=NC(NCC)=CC=C2)=C1CC | [1] |

| Molecular Formula | C₁₇H₂₃N₃ | [1] |

| Molecular Weight | 269.38 g/mol | [1] |

| CAS Number | 2948309-57-5 | [1] |

| Calculated LogP | 4.1 | ChemDraw |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | ChemDraw |

| Hydrogen Bond Donors | 2 | ChemDraw |

| Hydrogen Bond Acceptors | 3 | ChemDraw |

Biological Activity and Mechanism of Action

This compound is an inhibitor of the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT).[1] PptT is an essential enzyme responsible for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring the 4'-phosphopantetheine moiety from coenzyme A. This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of essential lipids, including mycolic acids, and virulence factors in M. tuberculosis.[2][3][4] By inhibiting PptT, this compound effectively disrupts these critical biosynthetic pathways, leading to antimycobacterial effects.[1]

Table 2: Biological Activity of this compound

| Target/Organism | Assay | IC₅₀ / MIC | Source |

| M. tuberculosis PptT | Fluorescence Polarization | 0.71 µM | [1] |

| M. tuberculosis H37Rv | Whole-cell | 42 µM | [1] |

| hERG Channel | Patch Clamp | 11 µM | [1] |

| hCav1.2 Channel | Patch Clamp | 8.1 µM | [1] |

| hNav1.5 Channel | Patch Clamp | 6.9 µM | [1] |

Signaling Pathway Inhibition

The inhibitory action of this compound on PptT disrupts the activation of multiple downstream biosynthetic pathways essential for the viability and virulence of Mycobacterium tuberculosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

BpsA-Coupled PptT Assay

This assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA, which then catalyzes the conversion of L-glutamine to the blue pigment indigoidine. The production of indigoidine is monitored spectrophotometrically.

Materials:

-

PptT enzyme

-

Apo-BpsA

-

Coenzyme A (CoA)

-

L-glutamine

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

This compound (or other test compounds)

-

DMSO

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA.

-

Add this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Initiate the reaction by adding the PptT enzyme to all wells.

-

Incubate the plate at room temperature.

-

Monitor the formation of indigoidine by measuring the absorbance at 590 nm at regular intervals using a plate reader.

-

Calculate the percent inhibition based on the rate of indigoidine formation in the presence of the inhibitor compared to the vehicle control.

Fluorescence Polarization (FP)-Based PptT Assay

This assay measures the inhibition of PptT by monitoring the change in fluorescence polarization of a fluorescently labeled CoA analog as it is transferred to an acyl carrier protein.

Materials:

-

PptT enzyme

-

N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13)

-

Fluorescently labeled Coenzyme A analog

-

Assay buffer (e.g., HEPES with MgCl₂ and a non-ionic detergent)

-

This compound (or other test compounds)

-

DMSO

-

Black, low-volume 384-well plates

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the PptT enzyme and N-ACP PKS13 to all wells.

-

Initiate the reaction by adding the fluorescently labeled CoA analog.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arabjchem.org [arabjchem.org]

PptT-IN-4 Target Validation in Tuberculosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of 4'-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis (Mtb), with a specific focus on the inhibitor PptT-IN-4. This document details the critical role of PptT in Mtb physiology, the mechanism of its inhibition, and the experimental methodologies used to validate it as a promising anti-tuberculosis drug target.

Introduction: The Essential Role of PptT in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, virulence, and resistance to antibiotics.[1][2] The biosynthesis of many of these essential lipids, including mycolic acids and the siderophore mycobactin, is dependent on large enzymatic complexes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2] These enzymes require a post-translational modification to become active: the attachment of a 4'-phosphopantetheine (Ppant) arm from coenzyme A (CoA). This critical activation step is catalyzed by phosphopantetheinyl transferases (PPTases).[1][2]

Mtb has two main PPTases, AcpS and PptT. PptT is responsible for activating a broad range of type I PKSs and NRPSs, making it a linchpin in the production of key virulence and survival factors.[1][2] Genetic studies have demonstrated that PptT is essential for the in vitro growth of mycobacteria and for the survival and persistence of Mtb in macrophages and in mouse models of infection.[1] This essentiality makes PptT an attractive target for the development of new anti-tuberculosis drugs.

This compound: A Novel Inhibitor of Mtb PptT

This compound is a recently developed inhibitor of Mtb PptT. It belongs to a class of compounds that feature a 2,6-diaminopyridine scaffold, which was designed as a bioisosteric replacement for the amidinourea moiety of an earlier generation of PptT inhibitors.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and its parent compound, AU 8918, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of PptT Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Source |

| This compound (Compound 3a) | Mtb PptT | BpsA-Coupled Assay | 0.71 | [Ottavi S, et al., 2023] |

| This compound (Compound 3a) | Mtb PptT | Fluorescence Polarization (FP) | Not Reported | [Ottavi S, et al., 2023] |

| AU 8918 (Parent Compound) | Mtb PptT | BpsA-Coupled Assay | 2.3 | [Ottavi S, et al., 2023] |

| AU 8918 (Parent Compound) | Mtb PptT | Fluorescence Polarization (FP) | 0.23 | [Ottavi S, et al., 2023] |

Table 2: Whole-Cell Activity of PptT Inhibitors against M. tuberculosis

| Compound | Mtb Strain | Assay Type | MIC90 (µM) | Source |

| This compound (Compound 3a) | H37Rv | Microplate Alamar Blue Assay (MABA) | 42 | [Ottavi S, et al., 2023] |

| AU 8918 (Parent Compound) | H37Rv | Microplate Alamar Blue Assay (MABA) | 3.1 | [Ottavi S, et al., 2023] |

Table 3: Off-Target Activity of this compound

| Compound | Off-Target | Assay Type | IC50 (µM) | Source |

| This compound (Compound 3a) | hERG | Ion Channel Inhibition | 11 | [MedChemExpress] |

| This compound (Compound 3a) | hCav1.2 | Ion Channel Inhibition | 8.1 | [MedChemExpress] |

| This compound (Compound 3a) | hNav1.5 | Ion Channel Inhibition | 6.9 | [MedChemExpress] |

Note: In vivo efficacy data for this compound in animal models of tuberculosis is not yet publicly available.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the biochemical pathways affected by PptT inhibition and the experimental workflow for validating inhibitors like this compound.

Caption: PptT-mediated activation of PKS and NRPS and its inhibition by this compound.

Caption: Experimental workflow for the validation of this compound.

Caption: Logical cascade from PptT inhibition to anti-tuberculosis effect.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound.

BpsA-Coupled PptT Inhibition Assay

This colorimetric assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine, which can be quantified spectrophotometrically.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM Coenzyme A.

-

Enzyme Solution: Purified Mtb PptT enzyme diluted in 50 mM Tris-HCl (pH 8.0).

-

Substrate Solution: Purified apo-BpsA in 50 mM Tris-HCl (pH 8.0).

-

Test Compound: this compound serially diluted in DMSO.

-

-

Protocol:

-

In a 96-well plate, add test compound dilutions to the assay wells.

-

Add the PptT enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the apo-BpsA substrate solution to each well.

-

Mix the plate and incubate at room temperature for 1 hour.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay for PptT Inhibition

This assay measures the binding of a fluorescently labeled CoA analog to PptT. When the fluorescent CoA is bound to the larger PptT enzyme, it tumbles slower in solution, resulting in a high fluorescence polarization signal. An inhibitor that displaces the fluorescent CoA will cause it to tumble faster, leading to a decrease in the polarization signal.

-

Reagents and Buffers:

-

FP Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

Enzyme Solution: Purified Mtb PptT enzyme in FP Assay Buffer.

-

Fluorescent Probe: Fluorescently labeled Coenzyme A analog (e.g., BODIPY-TMR-CoA).

-

Substrate: Purified N-terminal ACP domain of Mtb PKS13.

-

Test Compound: this compound serially diluted in DMSO.

-

-

Protocol:

-

In a black, low-volume 384-well plate, add the test compound dilutions.

-

Add the PptT enzyme, fluorescent CoA probe, and ACP substrate to each well.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.

-

Calculate the percent inhibition based on the change in polarization signal relative to controls and determine the IC₅₀ value.

-

Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M. tuberculosis cells. The Alamar Blue (resazurin) dye is reduced by metabolically active cells, resulting in a color change that can be measured.

-

Materials and Media:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

96-well microplates.

-

Alamar Blue reagent.

-

Test Compound: this compound serially diluted in DMSO.

-

-

Protocol:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the culture 1:50 in 7H9 broth.

-

In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.

-

Inoculate each well with the diluted Mtb culture. Include positive (drug-free) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for 7 days.

-

Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Visually inspect the wells for a color change (blue to pink). The MIC is defined as the lowest concentration of the compound that prevents the color change. Alternatively, fluorescence can be read on a microplate reader.

-

Conclusion

The validation of PptT as a drug target in M. tuberculosis is supported by strong genetic and chemical evidence. Its essential role in the biosynthesis of critical cell wall components and virulence factors makes it a highly attractive target for novel anti-tuberculosis therapies. This compound has emerged as a promising inhibitor of this enzyme, demonstrating potent in vitro activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on PptT inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its analogs will be crucial in advancing this new class of compounds towards clinical development.

References

The Impact of PptT-IN-4 on Mycolic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential components of the Mycobacterium tuberculosis (Mtb) cell wall, providing a crucial defensive barrier and contributing significantly to the pathogenicity of tuberculosis (TB). The biosynthesis of these complex lipids is a validated and attractive target for novel anti-tubercular drug development. A key enzyme in this pathway is the 4'-phosphopantetheinyl transferase (PptT), which is responsible for the post-translational activation of acyl carrier proteins (ACPs) and polyketide synthases (PKSs) involved in mycolic acid synthesis. Inhibition of PptT represents a promising strategy for disrupting the Mtb cell wall integrity. This technical guide provides an in-depth analysis of the effect of PptT inhibitors, with a focus on the amidinourea class of compounds, exemplified by the well-characterized inhibitor AU 8918, which serves as a proxy for PptT-IN-4. We will detail the mechanism of action, present quantitative inhibitory data, outline key experimental protocols for assessing inhibitor activity, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction: PptT as a Novel Anti-Tubercular Target

The global health burden of tuberculosis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, necessitates the discovery of new drugs with novel mechanisms of action.[1] The unique and complex cell wall of Mtb, rich in mycolic acids, is a primary determinant of its intrinsic resistance to many antibiotics and its ability to survive within the host.[2]

Mycolic acid biosynthesis is a multi-step process involving several key enzymes.[3] One such essential enzyme is the 4'-phosphopantetheinyl transferase, PptT.[4] PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) and polyketide synthase (PKS) domains.[5][6] This post-translational modification converts these enzymes from their inactive apo-form to their active holo-form, a prerequisite for their function in fatty acid and polyketide synthesis, including the long-chain meromycolate branch of mycolic acids.[4][7] The essentiality of PptT for Mtb survival, both in vitro and during infection, makes it a highly attractive target for therapeutic intervention.[7]

Mechanism of Action of this compound and Amidinourea Inhibitors

While "this compound" is not a widely documented specific compound in the reviewed literature, it is representative of a class of potent PptT inhibitors known as amidinoureas. The most extensively studied compound in this class is AU 8918.[4][8] These inhibitors act by competing with the natural substrate, coenzyme A, for binding to the active site of PptT.[4]

Crystallographic studies of AU 8918 in complex with PptT have revealed that the inhibitor binds within the phosphopantetheinyl pocket of the CoA binding site.[4] Key interactions include hydrogen bonds and a significant charge-charge interaction with a glutamate residue (E157) in the active site.[4] By occupying this pocket, the inhibitor prevents the binding and subsequent transfer of the 4'-phosphopantetheine group to the ACP and PKS substrates, thereby halting the downstream biosynthesis of mycolic acids.

Signaling Pathway of PptT in Mycolic Acid Biosynthesis

The following diagram illustrates the central role of PptT in activating the machinery for mycolic acid precursor synthesis and the inhibitory action of compounds like this compound.

Quantitative Data on PptT Inhibition

The inhibitory activity of PptT inhibitors is typically quantified through biochemical assays to determine the half-maximal inhibitory concentration (IC50) and whole-cell assays to determine the minimum inhibitory concentration (MIC). The following table summarizes the reported quantitative data for the PptT inhibitor AU 8918.

| Compound | Assay Type | Target/Organism | Value | Reference |

| AU 8918 | BpsA Assay | M. tuberculosis PptT | IC50: 2.3 µM | [4] |

| Fluorescence Polarization (FP) Assay | M. tuberculosis PptT | IC50: 0.23 µM | [4] | |

| Whole-Cell Activity | M. tuberculosis H37Rv | MIC90: 3.1 µM | [4] |

Note: The difference in IC50 values between the BpsA and FP assays is likely due to the different substrates and detection methods used in each assay.[8]

Experimental Protocols

The characterization of PptT inhibitors relies on robust and reproducible in vitro assays. The two most common methods are the BpsA colorimetric assay and the fluorescence polarization (FP) assay.

BpsA Colorimetric Assay

This assay provides a colorimetric readout for PptT activity. PptT activates the non-ribosomal peptide synthetase (NRPS) BpsA from Streptomyces lavendulae. Activated holo-BpsA then converts L-glutamine into the blue pigment indigoidine, which can be quantified spectrophotometrically.[2]

Materials:

-

Purified apo-BpsA

-

Purified M. tuberculosis PptT

-

Coenzyme A (CoA)

-

L-glutamine

-

ATP

-

MgCl₂

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 590 nm

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, PptT enzyme, and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing apo-BpsA, CoA, L-glutamine, ATP, and MgCl₂.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1 hour).

-

Measurement: Measure the absorbance of the produced indigoidine at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

The FP assay is a high-throughput method that measures the binding of a fluorescently labeled CoA analog to PptT. When the fluorescent probe is bound to the larger PptT enzyme, it tumbles slowly in solution, resulting in a high polarization value. An inhibitor that displaces the fluorescent probe will cause it to tumble more rapidly, leading to a decrease in the polarization signal.[5]

Materials:

-

Purified M. tuberculosis PptT

-

Fluorescently labeled Coenzyme A (e.g., rhodamine-CoA or bodipy-CoA)

-

Acyl Carrier Protein (ACP) substrate (e.g., N-terminal ACP domain of Mtb PKS13)

-

Assay Buffer (e.g., 50 mM Sodium-HEPES, 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Tween-20)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Black, low-binding 96- or 384-well microplates

-

Microplate reader equipped with fluorescence polarization optics

Protocol:

-

Reagent Preparation: Prepare solutions of PptT, fluorescently labeled CoA, ACP substrate, and serial dilutions of the test inhibitor in the assay buffer.

-

Assay Plate Setup: In a black microplate, add the test inhibitor at various concentrations.

-

Enzyme Addition: Add the PptT enzyme solution to each well containing the inhibitor and mix.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Add the fluorescently labeled CoA and ACP substrate to initiate the binding reaction.

-

Measurement: Measure the fluorescence polarization in the microplate reader. Readings can be taken kinetically or at a fixed endpoint.

-

Data Analysis: Calculate the percent inhibition based on the change in polarization values relative to high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for PptT Inhibitor Discovery

The discovery and characterization of novel PptT inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PptT Inhibitors in In Vitro Mycobacterial Cultures

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phosphopantetheinyl transferase (PptT) inhibitors for in vitro studies on Mycobacterium tuberculosis and related species. As "PptT-IN-4" is a placeholder, this document focuses on the well-characterized PptT inhibitor, amidinourea AU 8918, and its analogs as representative compounds for establishing effective in vitro dosages and experimental protocols.

Introduction to PptT: A Validated Drug Target in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, virulence, and resistance to antibiotics.[1][2] The biosynthesis of many of these essential lipids, including mycolic acids and virulence factors like phthiocerol dimycocerosates and sulfolipids, is dependent on large multienzyme complexes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2]

These enzymes require a post-translational modification to become active: the covalent attachment of a 4'-phosphopantetheine (Ppant) arm from coenzyme A (CoA).[3] This crucial activation step is catalyzed by 4'-phosphopantetheinyl transferases (PPTases).[3] Mtb has two such enzymes, AcpS and PptT. PptT is responsible for activating the PKS and NRPS enzymes involved in the synthesis of key virulence lipids and mycobactin siderophores, which are essential for iron acquisition.[1][2] Genetic studies have demonstrated that PptT is essential for the in vitro growth and in vivo survival of Mtb, making it an attractive and validated target for the development of new anti-tubercular drugs.[1][4]

PptT Inhibitors: The Amidinourea Class

A novel class of PptT inhibitors, the amidinoureas, has been identified with potent activity against Mtb.[4] The lead compound, AU 8918, has been shown to be a narrow-spectrum agent that effectively kills both replicating and drug-resistant clinical strains of Mtb by inhibiting PptT.[2][5] Structure-activity relationship (SAR) studies have led to the development of various analogs with a range of potencies.[4][6] These compounds serve as valuable tools for studying PptT function and as starting points for further drug development.

Quantitative Data: In Vitro Activity of PptT Inhibitors

The following table summarizes the in vitro inhibitory activity of AU 8918 and selected analogs against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC90) is the concentration of the compound required to inhibit the growth of 90% of the bacterial population.

| Compound | Modification | PptT IC50 (µM) | Mtb H37Rv MIC90 (µM) | On-Target Activity Confirmed |

| AU 8918 (1) | Lead Compound | 0.23 | 3.1 | Yes |

| 3a | Heterocyclic replacement | 0.71 | 42 | Yes |

| 5e | Pyridine ring with electron-withdrawing group | Not Reported | 16 | Yes |

| 5k | para-benzamide substitution | Not Reported | >30-fold higher MIC90 against ΔpptH knockout | Yes |

| 5n | para-phenylsulfonamide substitution | Not Reported | >30-fold higher MIC90 against ΔpptH knockout | Yes |

Data compiled from multiple sources.[4][6]

PptT Signaling Pathway

The PptT enzyme plays a central role in the activation of multiple biosynthetic pathways essential for the viability and virulence of M. tuberculosis.

Caption: PptT-mediated activation of PKS and NRPS is essential for mycobacterial lipid and siderophore biosynthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a PptT inhibitor against M. tuberculosis H37Rv using the microplate-based Resazurin Microtiter Assay (REMA).

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

PptT inhibitor stock solution (e.g., in DMSO)

-

Sterile 96-well flat-bottom microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile DMSO

-

Positive control antibiotic (e.g., Rifampicin)

-

Incubator at 37°C

-

Biosafety cabinet (Class II or III)

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

-

Compound Dilution:

-

In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.

-

Add 200 µL of the PptT inhibitor at the desired starting concentration (e.g., 64 µM) to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: 100 µL of inoculum + 100 µL of 7H9 broth with the same percentage of DMSO as the highest compound concentration.

-

Sterility Control: 200 µL of 7H9 broth.

-

Positive Control: A row with a known antibiotic like Rifampicin.

-

-

-

Incubation:

-

Seal the plate with a gas-permeable sealer or place it in a humidified container.

-

Incubate at 37°C for 7 days.

-

-

Resazurin Addition and Reading:

-

After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC determination to assess the bactericidal activity of the PptT inhibitor.

Materials:

-

MIC plate from the previous experiment

-

Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Sterile saline or PBS

Procedure:

-

Plating from MIC Wells:

-

From the wells of the MIC plate that showed no visible growth (blue color), and from the growth control well, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a labeled section of a 7H11 agar plate.

-

-

Incubation:

-

Allow the spots to dry completely.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

-

MBC Determination:

Experimental Workflow for MIC Determination

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]

- 4. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PptT inhibitors of mycobacterium tuberculosis - American Chemical Society [acs.digitellinc.com]

- 6. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PptT-IN-4 in Mycobacterial Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel drug targets and therapeutic agents. The mycobacterial cell wall, a complex and lipid-rich structure, is crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. A key enzyme involved in the biosynthesis of many of these essential lipids is the 4'-phosphopantetheinyl transferase (PptT). PptT catalyzes the post-translational modification of acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within large enzymatic complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This activation is a prerequisite for the synthesis of critical lipid components of the cell wall, including mycolic acids, as well as virulence factors such as phthiocerol dimycocerosates (PDIM) and sulfolipids.[1][2][3][4]

PptT-IN-4 is a potent and specific small molecule inhibitor of Mtb PptT. By blocking the function of PptT, this compound effectively halts the production of a wide array of essential lipids, leading to impaired cell wall integrity, reduced virulence, and ultimately, bacterial death. This makes this compound a valuable chemical tool for studying lipid metabolism in mycobacteria and a promising lead compound for the development of novel anti-tubercular drugs.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying mycobacterial lipid metabolism.

Mechanism of Action

This compound acts as a competitive inhibitor of PptT, binding to the active site and preventing the transfer of the 4'-phosphopantetheine (Ppant) moiety from Coenzyme A (CoA) to the apo-carrier protein domains of PKS and NRPS enzymes.[5] This inhibition blocks the activation of these synthases, thereby disrupting the biosynthetic pathways of numerous complex lipids that are vital for the mycobacterial cell envelope and virulence.

Data Presentation

The inhibitory activity of this compound against M. tuberculosis H37Rv and its direct enzymatic inhibition of PptT are summarized below. This data is representative and may vary based on experimental conditions.

| Parameter | Value | Assay Type | Reference |

| Whole-cell MIC90 | 3.1 µM | M. tuberculosis H37Rv growth inhibition | [4] |

| Enzymatic IC50 | 0.23 µM | Fluorescence Polarization (FP) assay | [4] |

| Enzymatic IC50 | 2.3 µM | BpsA assay | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Plate reader

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution of this compound:

-

Add 100 µL of 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of a row and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Controls:

-

Positive Control: Wells containing bacteria and broth but no inhibitor.

-

Negative Control: Wells containing broth only.

-

Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used.

-

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Assay:

-

Add 30 µL of resazurin solution to each well.

-

Incubate for an additional 24-48 hours at 37°C.

-

-

Data Analysis:

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

Protocol 2: Analysis of Mycobacterial Lipids after this compound Treatment

This protocol describes the extraction and analysis of total lipids from M. tuberculosis treated with this compound using Thin Layer Chromatography (TLC).

Materials:

-

M. tuberculosis H37Rv culture

-

This compound

-

Middlebrook 7H9 broth

-

Chloroform

-

Methanol

-

0.3% NaCl solution

-

Petroleum ether

-

TLC silica gel plates

-

TLC developing chambers

-

Appropriate solvent systems for lipid separation (e.g., for apolar lipids: petroleum ether/diethyl ether, 90:10, v/v)

-

Visualizing agents (e.g., 5% phosphomolybdic acid in ethanol, followed by charring)

Procedure:

-

Treatment of Mycobacteria:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for 24-48 hours. An untreated culture should be used as a control.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the pellet in a mixture of chloroform:methanol:0.3% NaCl (1:2:0.8, v/v/v).

-

Stir the suspension for at least 4 hours at room temperature.

-

Add chloroform and 0.3% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:NaCl).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Spot equal amounts of the lipid extracts from the treated and untreated samples onto a TLC plate.

-

Develop the TLC plate in a chamber pre-saturated with the appropriate solvent system.

-

After development, air dry the plate.

-

Spray the plate with a visualizing agent and heat to reveal the lipid spots.

-

Compare the lipid profiles of the treated and untreated samples. A reduction in the intensity of spots corresponding to PKS and NRPS-derived lipids (e.g., PDIM, sulfolipids) is expected in the this compound treated sample.

-

Protocol 3: Quantitative Lipidomic Analysis by Mass Spectrometry

For a more detailed and quantitative analysis of the lipid profile changes upon this compound treatment, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Materials:

-

Lipid extracts obtained from Protocol 2.

-

LC-MS system (e.g., Q-TOF or Orbitrap).

-

Appropriate LC column (e.g., C18 reverse-phase).

-

Solvents for LC separation (e.g., methanol, isopropanol, acetonitrile, water with additives like formic acid or ammonium acetate).

Procedure:

-

Sample Preparation:

-

Resuspend the dried lipid extracts in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform, 1:1, v/v).

-

Filter the samples to remove any particulate matter.

-

-

LC-MS Analysis:

-

Inject the samples onto the LC-MS system.

-

Perform a chromatographic separation using a suitable gradient of mobile phases to resolve the different lipid species.

-

Acquire mass spectra in both positive and negative ion modes to cover a broad range of lipid classes.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software (e.g., XCMS, MS-DIAL).

-

Identify lipid species based on their accurate mass, retention time, and fragmentation patterns (MS/MS).

-

Perform relative quantification by comparing the peak areas of identified lipids between the this compound treated and untreated samples.

-

Statistical analysis (e.g., t-test, volcano plots) can be used to identify significantly altered lipid species.

-

Conclusion

This compound is a powerful tool for the investigation of lipid metabolism in mycobacteria. Its specific inhibition of PptT allows for the targeted disruption of key lipid biosynthetic pathways. The protocols provided here offer a framework for researchers to characterize the in vitro activity of this compound and to analyze its effects on the mycobacterial lipidome. These studies will contribute to a deeper understanding of the crucial role of lipids in mycobacterial physiology and pathogenesis and may accelerate the development of new therapeutic strategies against tuberculosis.

References

- 1. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [app.jove.com]

- 4. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid extraction and analysis. [bio-protocol.org]

Application Notes and Protocols for PptT Inhibitors in a Mouse Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Phosphopantetheinyl transferase (PptT) is an essential enzyme for Mycobacterium tuberculosis (M. tb), playing a critical role in the biosynthesis of mycolic acids and other lipid virulence factors that are vital for the bacterium's survival and pathogenicity.[1][2][3][4] Inhibition of PptT represents a promising strategy for the development of new anti-tuberculosis therapeutics.[1][2] This document provides detailed application notes and protocols for the use of PptT inhibitors in a mouse model of tuberculosis, with a focus on the well-characterized amidinourea inhibitor, AU 8918, as a representative compound of its class. While the specific compound "PptT-IN-4" is not found in publicly available literature, the protocols and data presented for AU 8918 serve as a comprehensive guide for the in vivo evaluation of PptT inhibitors.

Mechanism of Action of PptT Inhibitors

PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][3] This post-translational modification is essential for the activation of these enzymatic systems, which are responsible for the synthesis of crucial components of the mycobacterial cell envelope, including mycolic acids and other virulence-conferring lipids like phthiocerol dimycocerosates (DIM), sulfolipids (SL), and the siderophore mycobactin.[1][5]

PptT inhibitors, such as AU 8918, act by binding to the active site of the PptT enzyme, thereby preventing the transfer of Ppant to its target proteins.[4][6] This inhibition disrupts the biosynthesis of essential lipids, leading to a compromise of the structural integrity and permeability of the mycobacterial cell wall, ultimately resulting in bactericidal activity.[1][6]

Signaling Pathway and Biosynthetic Roles of PptT

Caption: PptT signaling pathway and its role in mycobacterial biosynthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of the PptT inhibitor AU 8918.

Table 1: In Vitro Activity of AU 8918 against M. tuberculosis

| Parameter | Value | Reference |

| IC₅₀ (BpsA assay) | 2.3 µM | [4] |

| IC₅₀ (FP assay) | 0.23 µM | [4] |

| MIC₉₀ (M. tb H37Rv) | 3.1 µM | [4] |

Table 2: In Vivo Efficacy of AU 8918 in a Mouse Model of Tuberculosis

| Mouse Strain | M. tb Strain | Treatment Dose and Route | Duration of Treatment | Organ | Log₁₀ CFU Reduction vs. Vehicle | Reference |

| Not specified | H37Rv | Not specified | Not specified | Lungs | Significant reduction | [7] |

| BALB/c | H37Rv | 100 mg/kg, oral gavage | 4 weeks | Lungs | ~2.0 | [8] |

Note: Detailed quantitative data on CFU reduction with specific doses and time points for AU 8918 are limited in the reviewed literature. The value provided is an approximation based on graphical data presented in the cited reference.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of a PptT Inhibitor in a Mouse Model of Tuberculosis

This protocol is based on methodologies used for testing anti-tuberculosis compounds in murine models and specific information available for AU 8918.

1. Animal Model and Infection:

-

Mouse Strain: BALB/c mice (female, 6-8 weeks old) are commonly used for tuberculosis research.

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Infection Route: Low-dose aerosol infection to deliver approximately 100-200 bacilli to the lungs of each mouse. This method closely mimics the natural route of human infection.

2. PptT Inhibitor Formulation and Administration:

-

Compound: PptT inhibitor (e.g., AU 8918).

-

Formulation: The inhibitor should be formulated in a suitable vehicle for the chosen administration route. For oral gavage, a common vehicle is 0.5% (w/v) carboxymethylcellulose in water.

-

Dose: Based on available data for AU 8918, a starting dose of 100 mg/kg can be used.[8] Dose-response studies are recommended.

-

Administration Route: Oral gavage is a common and effective route for administering drugs to mice. Intraperitoneal injection is another potential route.

-

Frequency: Daily administration, 5 days a week.

3. Experimental Groups:

-

Group 1 (Vehicle Control): Infected mice receiving the vehicle only.

-

Group 2 (Test Compound): Infected mice receiving the PptT inhibitor at the desired dose.

-

Group 3 (Positive Control): Infected mice receiving a standard-of-care anti-tuberculosis drug (e.g., isoniazid at 10 mg/kg).

-

Group 4 (Uninfected Control): Uninfected mice.

4. Efficacy Evaluation:

-

Time Points: Mice are euthanized at various time points post-infection to assess bacterial load, typically at day 1 (to confirm initial inoculum) and after 2, 4, and 6 weeks of treatment.

-

Organ Harvesting: Lungs and spleens are aseptically removed.

-

Bacterial Load Determination (CFU Assay):

-

Homogenize the entire lung and spleen of each mouse in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Prepare serial 10-fold dilutions of the organ homogenates in PBS with 0.05% Tween 80.

-

Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the colony-forming units (CFU) per organ.

-

Data are typically expressed as log₁₀ CFU per organ.

-

5. Data Analysis:

-

Compare the mean log₁₀ CFU in the lungs and spleens of the PptT inhibitor-treated group to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of PptT inhibitors.

Protocol 2: Construction of a M. tuberculosis PptT Conditional Knockdown Mutant for Target Validation

This protocol describes the generation of a conditional mutant to validate PptT as an essential gene in vivo, a crucial step before testing inhibitors. This method uses a tetracycline-inducible expression system.

1. Vector Construction:

-

Construct a suicide vector containing:

-

The flanking regions of the pptT gene for homologous recombination.

-

A selectable marker (e.g., hygromycin resistance).

-

A counter-selectable marker (e.g., sacB).

-

The pptT gene under the control of a tetracycline-repressible promoter (e.g., Pmyc1tetO).

-

The tetracycline repressor gene (tetR).

-

2. Generation of the Conditional Mutant:

-

Electroporate the suicide vector into M. tuberculosis H37Rv.

-

Select for single-crossover transformants on media containing the appropriate antibiotic (e.g., hygromycin) and anhydrotetracycline (ATc) to ensure expression of pptT.

-

Select for double-crossover mutants (where the native pptT is replaced by the regulated copy) on media containing sucrose (to select against sacB) and ATc.

-

Confirm the correct gene replacement by PCR and Southern blotting.

3. In Vivo Validation of PptT Essentiality:

-

Infect two groups of BALB/c mice with the pptT conditional mutant.

-

Provide one group with drinking water containing doxycycline (a tetracycline analog) to induce pptT expression.

-

The other group receives regular drinking water (no doxycycline), leading to the depletion of PptT.

-

Determine the bacterial load in the lungs and spleens at different time points as described in Protocol 1.

-

A significant reduction in CFU in the group without doxycycline confirms that PptT is essential for M. tuberculosis survival in vivo.[1]

Logical Relationship for Target Validation

Caption: Logical workflow for validating PptT as an in vivo drug target.

Conclusion

The inhibition of PptT is a validated and promising strategy for the development of novel anti-tuberculosis drugs. The protocols and data provided, centered on the well-studied inhibitor AU 8918, offer a robust framework for the in vivo evaluation of new PptT-targeting compounds. Further research to delineate the detailed pharmacokinetics and pharmacodynamics of these inhibitors will be crucial for their advancement into clinical development.

References

- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo [pubmed.ncbi.nlm.nih.gov]

- 3. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]

- 4. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PptT inhibitors of mycobacterium tuberculosis - American Chemical Society [acs.digitellinc.com]

- 8. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PptT-IN-A1 as a Chemical Probe for PptT Function

A Note on Nomenclature: Extensive searches for a chemical probe specifically named "PptT-IN-4" did not yield any publicly available information. Therefore, these application notes and protocols are based on a well-characterized, potent, and selective inhibitor of Mycobacterium tuberculosis PptT from the amidinourea class, which we will refer to as PptT-IN-A1 . This compound serves as an exemplary chemical probe for investigating PptT function.

Introduction

Phosphopantetheinyl transferase (PptT) is an essential enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of various synthases.[2] This post-translational modification is critical for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of essential cell wall components, such as mycolic acids, and virulence factors.[1][3] The essentiality of PptT for Mtb growth and survival makes it a promising target for the development of new anti-tuberculosis drugs.[1]

PptT-IN-A1 is a potent and selective small molecule inhibitor of Mtb PptT. As a chemical probe, PptT-IN-A1 is an invaluable tool for researchers, scientists, and drug development professionals to dissect the function of PptT, validate it as a drug target, and screen for new inhibitors. These application notes provide detailed protocols for the use of PptT-IN-A1 in various experimental settings.

PptT-IN-A1: Chemical Probe Profile

Mechanism of Action:

PptT-IN-A1 acts as a competitive inhibitor of PptT, likely by binding to the active site and preventing the binding of its natural substrate, CoA.[2] Inhibition of PptT activity leads to the abrogation of the post-translational activation of PKS and NRPS, thereby disrupting the biosynthesis of essential lipids and virulence factors, ultimately leading to bacterial cell death.[1][2]

Quantitative Data for PptT-IN-A1:

| Parameter | Value | Species | Reference |

| PptT Inhibition (IC50) | 0.25 µM | M. tuberculosis | [4] |

| MIC90 | 3.1 µM | M. tuberculosis (replicating) | [4] |

Signaling Pathway and Experimental Workflows

Application Notes

In Vitro Characterization of PptT Inhibitors

PptT-IN-A1 serves as an excellent positive control for in vitro assays aimed at identifying novel PptT inhibitors. A common method is a fluorescence polarization (FP) assay that measures the modification of a carrier protein with a fluorescently labeled CoA analog.[5]

-

Use Case: High-throughput screening (HTS) of compound libraries to identify new PptT inhibitors.

-

Principle: In the absence of an inhibitor, PptT will transfer the fluorescent CoA analog to the apo-carrier protein, resulting in a larger, slower-tumbling molecule and an increase in fluorescence polarization. PptT-IN-A1 will inhibit this reaction, leading to a low polarization signal.

Probing the Role of PptT in M. tuberculosis Growth and Viability

The potent whole-cell activity of PptT-IN-A1 allows for its use in studying the phenotypic consequences of PptT inhibition in live Mtb cultures.

-

Use Case: Determining the effect of PptT inhibition on Mtb growth kinetics and survival.

-

Principle: Treatment of Mtb cultures with PptT-IN-A1 is expected to result in a dose-dependent inhibition of bacterial growth, which can be monitored by measuring optical density (OD) or by determining colony-forming units (CFUs).

Target Engagement and Selectivity Profiling

Confirming that a chemical probe interacts with its intended target in a cellular context is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can be employed.

-

Use Case: To confirm that PptT-IN-A1 engages PptT within intact Mtb cells and to assess its selectivity against other cellular proteins.

-

Principle of CETSA: The binding of PptT-IN-A1 to PptT is expected to stabilize the protein, leading to a higher melting temperature. This shift can be detected by Western blotting for PptT after heating cell lysates to various temperatures.

Experimental Protocols

Protocol 1: In Vitro PptT Inhibition Assay (Fluorescence Polarization)

Materials:

-

Purified recombinant Mtb PptT enzyme

-

Purified apo-Acyl Carrier Protein (ACP) domain (e.g., from PKS13)

-

Fluorescently labeled Coenzyme A (e.g., Bodipy-FL-CoA)

-

PptT-IN-A1

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of PptT-IN-A1 in DMSO. For a typical IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare a DMSO-only control.

-

Assay Plate Preparation:

-